Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-
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Overview
Description
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a tetrazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a pyridine derivative.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through the [2+3] cycloaddition of an azide with a nitrile. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-methoxy-3-(1H-tetrazol-5-yl)-: Similar structure but with a different position of the tetrazole ring.
Pyridine, 2-methoxy-4-(2H-tetrazol-5-yl)-: Similar structure but with the tetrazole ring at the 4-position.
Pyridine, 3-methoxy-2-(2H-tetrazol-5-yl)-: Similar structure but with the methoxy group at the 3-position.
Uniqueness
Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is unique due to the specific positioning of the methoxy and tetrazole groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-3-(2H-tetrazol-5-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFJPRVDQOPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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